1-Boc-5-Aminoindole
Overview
Description
Apogossypol is a derivative of gossypol, a polyphenolic compound isolated from cottonseed. Gossypol has been extensively studied for its biological activities, including its potential as an anticancer agent. Apogossypol was developed to reduce the toxicity associated with gossypol while retaining its therapeutic properties. It has shown promise in preclinical studies as an inhibitor of anti-apoptotic proteins, making it a potential candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apogossypol typically involves the modification of gossypol. One common method includes the regioselective deacetylation of hexaacetyl apogossypol followed by the reductive removal of hydroxyl groups. This process involves multiple steps, including protection and deprotection strategies to achieve the desired compound .
Industrial Production Methods
Industrial production of apogossypol is not well-documented, but it likely follows similar synthetic routes as laboratory-scale synthesis. The scalability of the process would involve optimizing reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Apogossypol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of apogossypol include reducing agents for the removal of hydroxyl groups and protective groups for selective deacetylation. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions involving apogossypol include various derivatives with modified functional groups. These derivatives are designed to enhance the compound’s therapeutic properties and reduce its toxicity .
Scientific Research Applications
Mechanism of Action
Apogossypol exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins. These proteins play a crucial role in regulating apoptosis, and their inhibition leads to the induction of programmed cell death in cancer cells. Apogossypol binds to these proteins, preventing them from interacting with pro-apoptotic proteins, thereby promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
Gossypol: The parent compound of apogossypol, known for its biological activities but associated with higher toxicity.
Gossypolone: Another derivative of gossypol with potential therapeutic applications.
Gossypol Schiff Bases: Modified gossypol compounds designed to enhance therapeutic properties.
Uniqueness of Apogossypol
Apogossypol is unique due to its reduced toxicity compared to gossypol while retaining its ability to inhibit anti-apoptotic proteins. This makes it a promising candidate for further development as an anticancer agent .
Biological Activity
1-Boc-5-Aminoindole is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the amino group, which aids in its stability and reactivity in various chemical reactions. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group in 5-aminoindole using Boc anhydride. This reaction is crucial as it enhances the compound's solubility and stability, making it more suitable for biological assays. The general synthetic route can be summarized as follows:
- Starting Material : 5-aminoindole.
- Reagent : Boc anhydride.
- Solvent : Typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF).
- Reaction Conditions : The reaction is usually performed at room temperature or slightly elevated temperatures for several hours.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound, against various cancer cell lines. For instance, a compound structurally similar to this compound was evaluated for its ability to inhibit cell growth in A549 (lung cancer) and K562 (chronic myeloid leukemia) cells. The results indicated that the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent .
The mechanism through which this compound exerts its biological effects may involve several pathways:
- Cell Cycle Arrest : Studies have shown that treatment with indole derivatives can lead to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation .
- Induction of Apoptosis : Flow cytometric analysis demonstrated that these compounds could induce apoptosis in cancer cells, evidenced by increased sub-G1 populations and morphological changes consistent with apoptotic cell death .
- Inhibition of Key Signaling Pathways : Indole derivatives have been reported to suppress the expression of proteins involved in key signaling pathways such as EGFR and AKT, which are crucial for cell survival and proliferation .
Case Study 1: Anticancer Activity
A study investigated the effects of a series of indole derivatives on A549 and K562 cell lines. Among these derivatives, one closely related to this compound showed:
- IC50 Values : 120 nM against A549 and 10 nM against K562 cells.
- Mechanistic Insights : The compound was found to significantly increase apoptosis markers and alter cell cycle distribution favorably towards G2/M arrest .
Case Study 2: Inhibition of Enzymatic Activity
Another research focused on the dual inhibition of soluble epoxide hydrolase (sEH) and lipoxygenase (5-LOX) by indoline-based compounds. The findings indicated that modifications at specific positions on the indoline scaffold could enhance selectivity and potency against these enzymes, with several compounds exhibiting IC50 values below 100 nM .
Comparative Biological Activity Table
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | A549 | ~120 | Cell cycle arrest, apoptosis |
Similar Indole Derivative | K562 | ~10 | Cell cycle arrest, apoptosis |
Indoline-based Compound | sEH | <8 | Enzymatic inhibition |
Properties
IUPAC Name |
tert-butyl 5-aminoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVRKPFNLCHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469138 | |
Record name | 1-Boc-5-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166104-20-7 | |
Record name | 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166104-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-5-Aminoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminoindole, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.